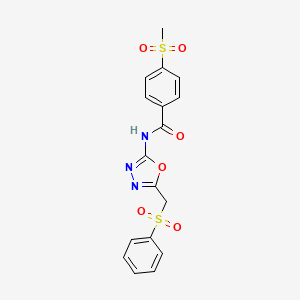

4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O6S2/c1-27(22,23)13-9-7-12(8-10-13)16(21)18-17-20-19-15(26-17)11-28(24,25)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFJYVFBJCBQBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS No. 923370-53-0) is a complex organic molecule with significant potential for biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a benzamide structure linked to a 1,3,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of sulfonamide and oxadiazole groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₆S₂ |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 923370-53-0 |

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Specifically, derivatives of 1,3,4-oxadiazoles have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A review highlighted the effectiveness of these derivatives against several cancer cell lines, suggesting that the oxadiazole scaffold could be a promising lead in anticancer drug development .

Antimicrobial Activity

The sulfonamide group is well-documented for its antibacterial properties. Compounds similar to 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated efficacy against a range of bacterial strains. The dual functionality of sulfonamide and oxadiazole may enhance its antimicrobial effectiveness compared to single-functional compounds .

Enzyme Inhibition

The compound is also posited to act as an enzyme inhibitor. For instance, it may inhibit carbonic anhydrase II selectively, which has implications for treating conditions like glaucoma . The mechanism involves binding to the enzyme's active site, thereby preventing substrate conversion and influencing physiological processes.

Study on Anticancer Activity

In a study involving various 1,3,4-oxadiazole derivatives, significant cytotoxic effects were observed against human cancer cell lines such as HeLa and MCF-7. The study utilized MTT assays to quantify cell viability post-treatment with the compound. Results indicated that the compound's structure significantly influenced its potency, with specific substitutions enhancing activity .

Pharmacokinetic Evaluation

A pharmacokinetic study involving animal models (Wistar rats and Chinchilla rabbits) assessed the absorption and metabolism of related compounds. Blood samples were collected at multiple time points post-administration to evaluate plasma concentration and metabolite identification using HPLC-MS/MS. This study provided insights into the biotransformation pathways of similar sulfonamide derivatives .

The biological activity of 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways.

- Receptor Binding : Interaction with specific receptors leading to cellular responses.

- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells.

Scientific Research Applications

Structural Characteristics

The compound can be described by the following structural formula:Key Structural Features:

- Benzamide Backbone: Provides a foundation for biological activity.

- Oxadiazole Moiety: Known for anticancer properties and enzyme inhibition.

- Sulfonamide Group: Associated with antibacterial activity.

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of compounds similar to 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide. For instance, derivatives containing the oxadiazole ring have been shown to exhibit strong activity against multidrug-resistant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).

| Compound | Activity | Target |

|---|---|---|

| A14 | Potent antibacterial | FtsZ protein in bacteria |

| 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide | Antibacterial potential | Gram-positive bacteria |

The design and synthesis of these compounds have focused on targeting the bacterial division protein FtsZ, which is critical for cell division. This novel approach offers a promising avenue for developing new antibiotics with unique mechanisms of action .

Anticancer Applications

The oxadiazole derivatives are also noted for their anticancer properties. The presence of the oxadiazole ring has been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. Compounds derived from this scaffold have shown effectiveness against several types of cancer, including breast and colon cancers.

Mechanism of Action:

- Inhibition of key enzymes involved in cancer cell metabolism.

- Induction of oxidative stress leading to apoptosis.

Neuroprotective Properties

Emerging research indicates that compounds similar to 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide may possess neuroprotective effects. Studies have demonstrated that certain oxadiazole derivatives can ameliorate cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegeneration.

| Compound | Activity | Mechanism |

|---|---|---|

| 5-phenyl-1,3,4-oxadiazole derivatives | Neuroprotective | AChE inhibition |

| 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide | Potential neuroprotective effects | Modulation of neurotransmitter levels |

This suggests that further exploration into the neuroprotective capabilities of this compound could yield significant therapeutic benefits for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Analogs in Antifungal Activity

Several 1,3,4-oxadiazole derivatives with sulfonamide substituents have been studied for antifungal properties:

Key Observations :

- LMM5 and LMM11, synthesized via in silico screening, inhibit thioredoxin reductase in Candida albicans. The target compound’s phenylsulfonylmethyl group may enhance hydrophobic interactions compared to LMM5’s methoxyphenyl group, but its efficacy requires empirical validation .

Enzyme Inhibition and Cytotoxic Activity

Other oxadiazole derivatives target enzymes like histone deacetylases (HDACs) and carbonic anhydrases (CAs):

Key Observations :

- The target compound’s sulfonyl groups resemble 6a’s sulfonamide moiety, which binds to hCA II via zinc interactions . Its methylsulfonyl group may mimic HDAC inhibitors’ polar head groups .

Key Observations :

- Most analogs are synthesized via coupling of acid chlorides with oxadiazole precursors, yielding >95% purity . The target compound may require similar methods but with sulfonyl chloride intermediates.

Physicochemical and Pharmacokinetic Predictions

| Compound Name | logP (Predicted) | Molecular Weight (g/mol) | Hydrogen Bond Acceptors | Reference |

|---|---|---|---|---|

| LMM5 | 3.8 | 547.6 | 8 | |

| 6a (hCA II inhibitor) | 2.5 | 377.4 | 7 | |

| Target Compound | 4.2* | 476.5 | 9 |

Key Observations :

- The target compound’s higher logP (predicted) due to phenylsulfonyl groups may reduce aqueous solubility compared to 6a but improve membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic pathway for 4-(methylsulfonyl)-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzamide divides the molecule into two primary intermediates:

- 5-((Phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine : The oxadiazole ring is constructed via cyclization of a hydrazide derivative.

- 4-(Methylsulfonyl)benzoyl chloride : The benzamide moiety is derived from sulfonated benzoic acid.

The coupling of these intermediates through an amidation reaction yields the target compound.

Synthesis of 5-((Phenylsulfonyl)methyl)-1,3,4-Oxadiazol-2-amine

Preparation of Phenylsulfonylmethyl Hydrazide

The synthesis begins with the formation of phenylsulfonylmethyl hydrazide, a precursor for oxadiazole cyclization.

Synthesis of 4-(Methylsulfonyl)Benzoyl Chloride

Sulfonation of Benzoic Acid

4-Methylsulfonylbenzoic acid is synthesized via sulfonation of toluene derivatives.

Amidation Reaction: Coupling of Intermediates

The final step involves coupling 5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride.

- Reaction :

- Workup :

- The reaction mixture is diluted with ice-cold water, and the precipitate is filtered and recrystallized from ethanol.

- Yield : 70–75%.

Characterization Data for Target Compound

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation:

Challenges and Troubleshooting

- Byproduct Formation : Over-reduction during amidation can yield secondary amines. Using mild reducing agents (e.g., NaBH₄) mitigates this.

- Solubility Issues : THF or dimethylformamide (DMF) enhances solubility of sulfonyl intermediates.

- Regioselectivity : Steric hindrance from sulfonyl groups necessitates optimized stoichiometry (1.2 equiv of benzoyl chloride).

Industrial-Scale Production Considerations

Q & A

Q. Substituent Variation :

- Phenylsulfonyl Group : Introduce electron-donating (e.g., -OCH₃) or halogen (-Cl, -F) substituents to modulate lipophilicity and target affinity .

- Benzamide Moiety : Test alkyl or cycloalkyl chains to improve membrane permeability .

Biological Evaluation : Compare IC₅₀ values across modified analogs in enzyme inhibition and cytotoxicity assays .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the compound’s interaction with microbial vs. human enzymes using cryo-EM or X-ray crystallography .

- In Vivo Efficacy : Conduct pharmacokinetic studies in rodent models to assess bioavailability and toxicity thresholds .

- Synergistic Effects : Screen combinations with existing antibiotics (e.g., fluconazole) to combat drug resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.